N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-16-7-8-19(22-15-28-23(25-22)11-12-24(26-28)31-2)14-21(16)27-32(29,30)20-10-9-17-5-3-4-6-18(17)13-20/h3-15,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIIZKPSJOZPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a sulfonamide group attached to a naphthalene ring and an imidazo[1,2-b]pyridazine moiety, contributing to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 946268-00-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the naphthalene sulfonamide backbone followed by the introduction of the imidazo[1,2-b]pyridazine substituent through coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds with naphthalene and sulfonamide functionalities often exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various bacterial strains.
A study demonstrated that similar naphthalene sulfonamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
The mechanism of action involves interaction with specific enzymes or receptors relevant to disease pathways. For example, sulfonamides typically inhibit bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria . Ongoing research aims to elucidate the precise molecular targets of this compound.
Case Studies
- Antibacterial Screening : A recent study screened various naphthalene derivatives for antibacterial activity. Compounds structurally related to this compound displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Preliminary in vivo studies have indicated that related compounds can reduce infection severity in murine models infected with resistant bacterial strains. These findings suggest potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Medicinal Chemistry
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide has been investigated for its potential therapeutic effects, particularly in cancer treatment. Key findings include:
- Inhibition of the mTOR Pathway : This pathway is crucial for regulating cell growth and proliferation. The compound has shown the ability to induce G1-phase cell cycle arrest in cancer cells, preventing their proliferation by inhibiting key protein phosphorylation involved in this signaling pathway .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC). Growth inhibition percentages have ranged from 62% to over 100% in treated cell lines .
The biological activity of this compound has been characterized by several mechanisms:
- Kinase Inhibition : The compound has been shown to target specific protein kinases involved in cancer progression, leading to apoptosis in affected cells.
- Cell Cycle Modulation : It induces G1-phase arrest, effectively halting further cell division and contributing to its anticancer efficacy .
Chemical Synthesis and Reactions
This compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert nitro groups into amines.
These reactions are critical for exploring the compound's reactivity and potential applications in synthetic chemistry .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of imidazo[1,2-b]pyridazine derivatives, it was found that these compounds exhibited significant cytotoxic effects against melanoma and NSCLC cell lines. Notably:
Comparison with Similar Compounds
Sulfonamide Core Modifications
Substitutent Effects on the Imidazo[1,2-b]pyridazine Ring
Phenyl Ring Modifications
- 2-Methylphenyl (Target) vs. 2-(Trifluoromethyl)phenyl () : The trifluoromethyl group in increases lipophilicity and may enhance binding to hydrophobic enzyme domains.
Q & A
Q. What are the established synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide?
The compound can be synthesized via multi-step reactions involving key intermediates such as 6-chloroimidazo[1,2-b]pyridazine derivatives. For example, a two-step procedure involves coupling 6-methoxyimidazo[1,2-b]pyridazine with a substituted phenyl group using catalysts like HBTU and solvents such as DMF. Subsequent sulfonylation with naphthalene-2-sulfonamide in the presence of a base (e.g., NaH) yields the final product. Reaction optimization may require temperature control (70–120°C) and purification via silica gel chromatography .
Q. How should researchers characterize the compound’s purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended). Retention times (e.g., 9.5–13.9 minutes) can vary based on mobile phase composition (e.g., acetonitrile/water gradients) .
- NMR : Confirm structural features via NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the naphthalene sulfonamide region δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS can verify the molecular ion peak (expected m/z ≈ 475.4 g/mol for the parent compound) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalysts : Replace HBTU with cheaper alternatives like EDC/HOBt for amide bond formation.
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
- Temperature Control : Microwave-assisted synthesis may reduce reaction times (e.g., 2 hours at 120°C vs. 24 hours conventional heating) .
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) instead of column chromatography for large-scale batches .
Q. How to resolve contradictions in purity data from HPLC versus 1H^1H1H NMR?
Discrepancies may arise from residual solvents (e.g., DMF) or byproducts undetected by HPLC. Use complementary techniques:
- LC-MS : Identify low-abundance impurities via mass fragmentation.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase Inhibition : Screen against VEGF Receptor 2 (IC determination via fluorescence polarization assays) .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HUVEC) using MTT or ATP-based viability assays .
- Target Binding : Perform surface plasmon resonance (SPR) to measure binding kinetics to retinol-binding proteins or other targets .
Q. How to analyze crystallographic data for structural confirmation?
- Single-Crystal X-Ray Diffraction : Use programs like WinGX to solve structures. Key parameters: space group (e.g., P/c), R-factor (<0.05), and hydrogen-bonding networks (e.g., sulfonamide NH to methoxy oxygen) .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) or naphthalene sulfonamide replacements.
- Biological Testing : Correlate substituent effects with activity (e.g., logP vs. IC) using multivariate regression analysis .
- Molecular Docking : Model interactions with VEGFR2 or CDK9 active sites (e.g., hydrogen bonds with Asp1046 in VEGFR2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
